molecular formula C11H10N2O3 B1203815 [(1-Hydroxyquinolin-4-ylidene)amino] acetate

[(1-Hydroxyquinolin-4-ylidene)amino] acetate

Cat. No.: B1203815
M. Wt: 218.21 g/mol
InChI Key: CKSGBUVEAIXTNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-Hydroxyquinolin-4-ylidene)amino] acetate is a derivative of quinoline, a heterocyclic aromatic organic compoundIt is known for its interactions with DNA, which makes it a subject of study in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Hydroxyquinolin-4-ylidene)amino] acetate typically involves the acetylation of 4-aminoquinoline 1-oxide. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of quinoline synthesis can be applied. These methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are also explored for greener and more efficient production .

Chemical Reactions Analysis

Types of Reactions

[(1-Hydroxyquinolin-4-ylidene)amino] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1-Hydroxyquinolin-4-ylidene)amino] acetate is primarily used in scientific research due to its ability to form adducts with DNA. This property makes it valuable in studying the mechanisms of carcinogenesis and DNA repair.

Mechanism of Action

The mechanism of action of [(1-Hydroxyquinolin-4-ylidene)amino] acetate involves its interaction with DNA. It forms covalent bonds with DNA bases, leading to the formation of DNA adducts. These adducts can cause mutations and are used to study the mutagenic and carcinogenic properties of quinoline derivatives. The compound’s ability to form stable DNA adducts makes it a useful tool in cancer research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyaminoquinoline 1-oxide
  • Quinoxaline 1,4-di-N-oxides
  • Quinolines and Quinolones

Comparison

[(1-Hydroxyquinolin-4-ylidene)amino] acetate is unique due to its specific acetoxy group, which influences its reactivity and interaction with DNA. Compared to 4-Hydroxyaminoquinoline 1-oxide, it has different solubility and reactivity profiles. Quinoxaline 1,4-di-N-oxides and quinolines/quinolones have broader applications in antibacterial and antifungal research, whereas this compound is more focused on DNA interaction studies .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

[(1-hydroxyquinolin-4-ylidene)amino] acetate

InChI

InChI=1S/C11H10N2O3/c1-8(14)16-12-10-6-7-13(15)11-5-3-2-4-9(10)11/h2-7,15H,1H3

InChI Key

CKSGBUVEAIXTNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON=C1C=CN(C2=CC=CC=C12)O

Synonyms

4-acetoxyaminoquinoline 1-oxide
O-acetyl-4-hydroxyaminoquinoline 1-oxide

Origin of Product

United States

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